Cas no 19075-59-3 (7-bromo-1-benzothiophene-2-carboxylic acid)

7-Bromo-1-benzothiophene-2-carboxylic acid is a brominated heterocyclic carboxylic acid derivative with significant utility in organic synthesis and pharmaceutical research. Its benzothiophene core, functionalized with a bromine substituent and a carboxylic acid group, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and material science applications. The bromine moiety facilitates further derivatization via cross-coupling reactions, while the carboxylic acid group allows for amidation, esterification, or other transformations. This compound is valued for its structural rigidity and reactivity, enabling precise modifications in target-oriented synthesis. High purity grades ensure consistent performance in research and industrial applications.
7-bromo-1-benzothiophene-2-carboxylic acid structure
19075-59-3 structure
Product Name:7-bromo-1-benzothiophene-2-carboxylic acid
CAS No:19075-59-3
MF:C9H5BrO2S
MW:257.103800535202
MDL:MFCD12032270
CID:1040019
PubChem ID:17979583
Update Time:2025-10-31

7-bromo-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Bromobenzo[b]thiophene-2-carboxylic acid
    • 7-bromo-1-benzothiophene-2-carboxylic acid
    • Benzo[b]thiophene-2-carboxylic acid, 7-bromo-
    • 7-bromobenzothiophene-2-carboxylic acid
    • 7-broMo-Benzo[b]thiophene-2-carboxylic acid
    • 7-Bromo-2-carboxybenzo[b]thiophene, 7-Bromo-1-benzothiophene-2-carboxylic acid
    • 7-Bromobenzo[b]thiophene-2-carboxylic acid 95+%
    • 7-Bromo-2-carboxybenzo[b]thiophene
    • YYKIKWNYRWUIKB-UHFFFAOYSA-N
    • 9917AA
    • PB28381
    • CM10717
    • AS06408
    • RP14572
    • FCH1327827
    • OR40543
    • AX8237586
    • D
    • P11354
    • SY102649
    • 7-Bromobenzo[b]thiophene-2-carboxylicacid
    • DTXSID20591889
    • J-519154
    • CS-B0212
    • DB-065727
    • SCHEMBL1091530
    • A880400
    • AKOS015835865
    • 19075-59-3
    • EN300-78173
    • MFCD12032270
    • BF-0740
    • MDL: MFCD12032270
    • Inchi: 1S/C9H5BrO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
    • InChI Key: YYKIKWNYRWUIKB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=C(C(=O)O)SC=21

Computed Properties

  • Exact Mass: 255.91900
  • Monoisotopic Mass: 255.91936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 288 ºC
  • Boiling Point: 429.7°C at 760 mmHg
  • Flash Point: 213.7°C
  • Refractive Index: 1.738
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 65.54000
  • LogP: 3.36200

7-bromo-1-benzothiophene-2-carboxylic acid Security Information

  • HazardClass:IRRITANT

7-bromo-1-benzothiophene-2-carboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-bromo-1-benzothiophene-2-carboxylic acid Production Method

7-bromo-1-benzothiophene-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:19075-59-3)7-bromo-1-benzothiophene-2-carboxylic acid
Order Number:A880400
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):230.0/799.0
Email:sales@amadischem.com

Additional information on 7-bromo-1-benzothiophene-2-carboxylic acid

Comprehensive Guide to 7-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 19075-59-3): Properties, Applications, and Industry Insights

7-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 19075-59-3) is a high-value heterocyclic compound widely utilized in pharmaceutical and material science research. As a brominated benzothiophene derivative, this organic acid has gained significant attention due to its unique molecular structure, featuring a carboxylic acid functional group at the 2-position and a bromo substituent at the 7-position of the benzothiophene ring system.

The growing demand for benzothiophene-based building blocks in drug discovery has positioned 7-bromo-1-benzothiophene-2-carboxylic acid as a crucial intermediate. Researchers frequently search for "benzothiophene carboxylic acid synthesis" and "brominated heterocycle applications," reflecting the compound's importance in developing novel therapeutic agents, particularly in oncology and CNS drug development.

From a chemical perspective, CAS 19075-59-3 demonstrates remarkable stability while maintaining reactivity at specific sites, making it ideal for cross-coupling reactions and amide bond formation. The presence of both electron-withdrawing (carboxyl) and electron-donating (thiophene) groups creates interesting electronic properties that researchers are exploring for organic electronic materials.

Recent studies highlight the compound's potential in addressing current challenges in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR modulators. The pharmaceutical industry shows increasing interest in "7-bromo benzothiophene-2-carboxylate derivatives" as evidenced by rising patent filings and publication trends.

The synthesis of 7-bromo-1-benzothiophene-2-carboxylic acid typically involves bromination of benzothiophene precursors followed by carboxylation reactions. Process optimization remains an active research area, with many scientists investigating "green chemistry approaches for benzothiophene derivatives" to improve sustainability.

Material scientists have discovered that 19075-59-3 serves as an excellent precursor for organic semiconductors and photovoltaic materials. Its ability to form stable π-conjugated systems makes it valuable for developing next-generation OLED materials and organic photodetectors.

Quality control of 7-bromo-1-benzothiophene-2-carboxylic acid requires precise analytical methods. HPLC and NMR are commonly employed to verify purity, with researchers frequently searching for "CAS 19075-59-3 analytical methods" and "benzothiophene derivative characterization." The compound typically appears as a white to off-white crystalline powder with high thermal stability.

In biochemical applications, the bromobenzothiophene scaffold demonstrates interesting interactions with biological targets. Recent publications explore its potential in developing fluorescent probes and biomarkers, particularly for studying enzyme mechanisms and cellular processes.

The global market for benzothiophene derivatives continues to expand, driven by pharmaceutical R&D and advanced material development. Suppliers and researchers alike search for "high purity 7-bromo-1-benzothiophene-2-carboxylic acid" and "custom synthesis of brominated heterocycles," indicating strong commercial interest in this specialty chemical.

Future research directions for CAS 19075-59-3 include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's versatility ensures it will remain relevant across multiple scientific disciplines, from drug discovery to renewable energy technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19075-59-3)7-bromo-1-benzothiophene-2-carboxylic acid
A880400
Purity:99%/99%
Quantity:25g/100g
Price ($):230.0/799.0
Email